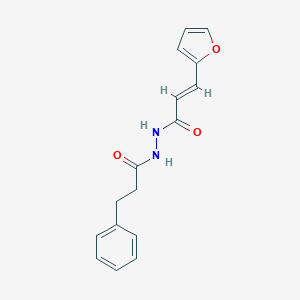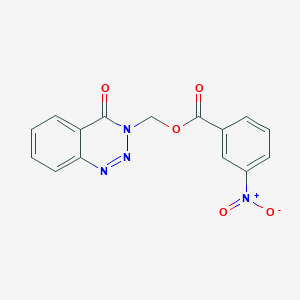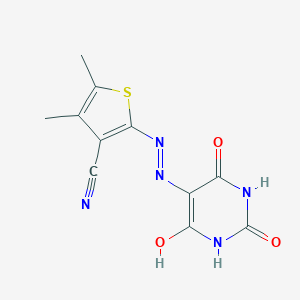![molecular formula C10H13N5S2 B362512 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol CAS No. 637321-25-6](/img/structure/B362512.png)
5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol is a synthetic organic compound characterized by its unique structure, which includes a triazole ring and a pyrimidine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with appropriate triazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles like halides, amines; often in polar aprotic solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Varied substituted triazole derivatives.
Applications De Recherche Scientifique
5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, disrupting cellular processes. For example, it may inhibit DNA synthesis or protein function, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(4,6-dimethylpyrimidin-2-yl)imino]methyl naphthalen-2-ol
- 2-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3-methylquinoxaline
Uniqueness
5-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-4-methyl-4{H}-1,2,4-triazole-3-thiol stands out due to its unique combination of a triazole ring and a pyrimidine moiety, which imparts distinct chemical and biological properties
Propriétés
IUPAC Name |
3-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S2/c1-6-4-7(2)12-9(11-6)17-5-8-13-14-10(16)15(8)3/h4H,5H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJBYYOULDRUOEC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NNC(=S)N2C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Benzyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362434.png)





![Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362456.png)
![(9E)-9-(2-phenylhydrazinylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B362457.png)


![4-[(5-bromo-2-fluorobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B362477.png)


![1-[4-[3-(3,5-Dimethylpyrazol-1-yl)-2-hydroxypropoxy]phenyl]propan-1-one](/img/structure/B362488.png)
